molecular formula C16H22N2O3 B14789067 Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Cat. No.: B14789067
M. Wt: 290.36 g/mol
InChI Key: YPMHVYCSHCRJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxetane ring, and a benzyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Oxetane Ring: The oxetane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of (S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate
  • 5-Amino-pyrazoles
  • Spirocyclic oxindoles

Uniqueness

(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is unique due to its specific combination of structural features, including the piperidine ring, oxetane ring, and benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)18-8-4-7-14(9-18)17-15-11-20-12-15/h1-3,5-6,14-15,17H,4,7-12H2

InChI Key

YPMHVYCSHCRJAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.